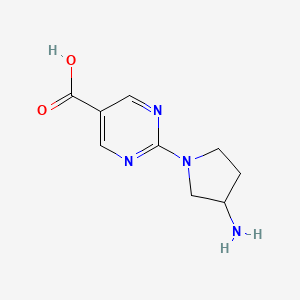

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPBNKRJTQOSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and physicochemical properties of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Structural and Physicochemical Properties of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Foreword: Bridging the Data Gap for a Novel Scaffold

The intersection of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The novel compound, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, marries the biologically significant pyrimidine core with a versatile aminopyrrolidine moiety. While direct literature on this specific molecule is nascent, its structural components are well-represented in numerous pharmacologically active agents. This guide, therefore, serves as a foundational document for researchers and drug development professionals. It provides a comprehensive, technically-grounded framework for the synthesis, characterization, and property assessment of this promising molecule. By leveraging established principles from analogous systems, we aim to provide a robust starting point for its exploration, mitigating the challenges of working with a novel chemical entity.

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid is most logically approached via a nucleophilic aromatic substitution (SNAr) pathway, followed by ester hydrolysis. This strategy is predicated on the high reactivity of 2-halopyrimidines towards nucleophilic attack.[1]

Key Intermediates:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1): A commercially available or readily synthesized starting material. The ethyl ester serves to protect the carboxylic acid during the initial coupling reaction.

-

(S)-tert-butyl (pyrrolidin-3-yl)carbamate (2): A chiral, protected form of 3-aminopyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group is selected for its stability under the basic conditions of the SNAr reaction and its facile removal under acidic conditions. The (S)-enantiomer is specified for stereochemical control, a critical aspect in drug development.[2]

Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr) To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1) (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (2) (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.). The reaction is heated to 80-100 °C and monitored by LC-MS until consumption of the starting material. The base is crucial to scavenge the HCl generated during the reaction.[3]

Step 2: Deprotection and Saponification The crude intermediate from Step 1 is treated with a strong acid, such as 4M HCl in dioxane, at room temperature. This single step serves a dual purpose: it cleaves the Boc protecting group from the pyrrolidine nitrogen and simultaneously hydrolyzes the ethyl ester to the desired carboxylic acid. The final product, 2-((S)-3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, can then be isolated, often as a hydrochloride salt, following precipitation and filtration.

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures unambiguous characterization.[4]

Caption: Integrated workflow for compound purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level blueprint of the molecule.[5][6] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ~8.7 (s, 2H) | ~158.0 | Electron-deficient aromatic protons adjacent to two nitrogens.[7] |

| Pyrrolidine CH₂ (C2, C5) | 3.6 - 4.0 (m, 4H) | ~45-50 | Protons adjacent to the pyrimidine-linked nitrogen. |

| Pyrrolidine CH (C3) | 3.3 - 3.7 (m, 1H) | ~50-55 | Methine proton bearing the amino group. |

| Pyrrolidine CH₂ (C4) | 2.0 - 2.4 (m, 2H) | ~30-35 | Protons beta to the amino group. |

| Pyrimidine C-2 | - | ~160.0 | Carbon attached to three nitrogen atoms. |

| Pyrimidine C-5 | - | ~115.0 | Carbon bearing the carboxyl group. |

| Carboxyl C=O | - | ~168.0 | Carboxylic acid carbonyl carbon. |

| NH₂, NH (Pyrrolidine) | Broad, variable | - | Exchangeable protons. |

| COOH | Broad, variable | - | Exchangeable proton. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the molecular formula.

-

Expected Exact Mass: C₉H₁₂N₄O₂

-

Monoisotopic Mass: 208.0960 g/mol

-

Expected Ionization: In positive ion mode (ESI+), the primary observed species will be the protonated molecule [M+H]⁺ at m/z 209.1038.

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.[8]

-

~3400-3200 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretches of the primary amine.

-

~3050 cm⁻¹ (weak): Aromatic C-H stretch from the pyrimidine ring.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretches from the pyrrolidine ring.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1620-1570 cm⁻¹ (strong): C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1350-1200 cm⁻¹ (medium): C-N stretching vibrations.

Physicochemical Property Determination

Understanding the physicochemical properties of a compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and guiding formulation development.[9]

Aqueous Solubility

A kinetic or thermodynamic solubility assay should be performed. The presence of both a basic amino group and an acidic carboxyl group suggests a zwitterionic character and pH-dependent solubility.

-

Protocol (Thermodynamic Shake-Flask Method):

-

An excess of the solid compound is added to a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

The suspensions are agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

The samples are filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the supernatant is quantified using a validated HPLC-UV method.

-

pKa Determination

The molecule has at least two ionizable centers: the carboxylic acid (acidic) and the 3-amino group (basic). The pyrimidine nitrogens are very weakly basic. Determining these pKa values is crucial for predicting the ionization state at physiological pH.[10]

-

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titrate the solution with a standardized solution of HCl to determine the pKa of the basic centers.

-

In a separate experiment, titrate with a standardized solution of NaOH to determine the pKa of the acidic center.

-

The pKa values are determined from the half-equivalence points of the resulting titration curve.

-

Table 2: Predicted pKa Values

| Functional Group | Predicted pKa | Rationale |

|---|---|---|

| Carboxylic Acid | 3.5 - 4.5 | Typical range for a carboxylic acid on an electron-deficient aromatic ring. |

| 3-Amino Group | 8.0 - 9.5 | Typical pKa for a secondary alkyl amine, slightly influenced by the heterocyclic structure. |

Lipophilicity (LogP / LogD)

Lipophilicity is a key predictor of membrane permeability and overall drug-likeness.[11] LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.

-

Protocol (HPLC-based method):

-

A reversed-phase HPLC column (e.g., C18) is used with a series of isocratic mobile phases containing varying ratios of an organic modifier (e.g., acetonitrile) and an aqueous buffer at a specific pH (e.g., 7.4 for LogD₇.₄).

-

The retention times of the compound and a series of well-characterized LogP standards are measured.

-

A calibration curve is generated by plotting the known LogP values of the standards against their retention factors (k').

-

The LogP or LogD of the target compound is interpolated from its retention factor using the calibration curve.[12]

-

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method, as mandated by ICH guidelines.[13][14] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are representative and not overly aggressive.[14]

Caption: Workflow for forced degradation studies.

Experimental Protocols

A validated, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required.

-

Hydrolytic Stability: Incubate solutions of the compound in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C). Analyze samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Oxidative Stability: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours. The aminopyrrolidine moiety may be susceptible to oxidation.

-

Thermal Stability: Expose the solid powder and a solution of the compound to dry heat (e.g., 60-80 °C). Analyze at set intervals.

-

Photostability: Expose the solid powder and a solution of the compound to controlled light conditions as specified in ICH guideline Q1B (a specific combination of UV and visible light). A dark control sample must be run in parallel.

For all studies, a mass balance calculation should be performed to ensure that all degradation products are accounted for by the analytical method.[15]

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and characterization of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid. By outlining robust protocols based on established chemical principles and data from analogous structures, this document serves as a valuable resource for initiating research into this novel compound. The proposed methods for structural elucidation, physicochemical property determination, and stability assessment are designed to generate the foundational data required for any subsequent drug discovery and development program.

References

-

On the role of NMR spectroscopy for characterization of antimicrobial peptides. (n.d.). PMC. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]

-

REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). IJRPNS. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

(PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (n.d.). ResearchGate. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Car- boxylic Esters. (n.d.). [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. [Link]

-

In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021, June 17). RSC Publishing. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008, January 5). The Journal of Organic Chemistry. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. (2024, December 26). [Link]

-

From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. (2025, November 6). The Institute of Cancer Research. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2026, February 7). ResearchGate. [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2025, August 6). ResearchGate. [Link]

-

15.3: Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]

-

On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024, February 28). Frontiers. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022, November 2). PMC. [Link]

-

Heterocyclic compound - Aromaticity, Structure, Reactivity. (n.d.). Britannica. [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022, September 9). Organic Process Research & Development. [Link]

-

Figure 5. Chemical structures of representative aminopyrimidine and... (n.d.). ResearchGate. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012, May 8). MDPI. [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025, April 7). [Link]

-

NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. (n.d.). ChemRxiv. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

- Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. (n.d.).

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [Link]

-

4-Aminopyrimidine. (n.d.). PubChem. [Link]

-

21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). International Journal of Scientific Research & Technology. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org. [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. icr.ac.uk [icr.ac.uk]

- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biomedres.us [biomedres.us]

Mechanism of Action of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic Acid Derivatives: A Privileged Scaffold in Kinase Inhibition

Introduction: The Pharmacological Significance of the Scaffold

In modern targeted therapeutics, the 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid motif has emerged as a highly versatile and privileged pharmacophore. Primarily utilized in the design of small-molecule kinase inhibitors, this scaffold serves as the structural foundation for targeting critical oncogenic and inflammatory nodes, including Phosphoinositide 3-kinases (PI3K) [1], Aurora Kinases [2], and Calcium/calmodulin-dependent serine/threonine kinases (CASK) [3].

The success of this scaffold lies in its modularity. It effectively mimics the adenine ring of ATP, allowing it to competitively bind to the highly conserved ATP-binding pocket of various kinases. By strategically modifying the stereochemistry of the aminopyrrolidine ring and the functionalization of the 5-carboxylic acid group, drug developers can fine-tune both kinase selectivity and pharmacokinetic properties.

Structural Pharmacology & Binding Kinetics

To understand the mechanism of action, we must dissect the scaffold into its two primary pharmacophoric elements: the pyrimidine-5-carboxylic acid core and the 3-aminopyrrolidin-1-yl substituent.

The Pyrimidine Core: Hinge-Binding Mechanics

The pyrimidine ring acts as the primary anchor within the kinase ATP-binding site. It functions as a classic hinge-binding motif, establishing critical hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region[3].

-

Causality in Design: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors. When positioned correctly, they interact with the backbone NH of the hinge region (e.g., Met1160 in c-Met or Val116 in CSNK2).

-

The 5-Carboxylic Acid/Amide Role: The carboxylic acid (or its amide/ester derivatives) at the 5-position is typically oriented toward the α C-helix or the DFG (Asp-Phe-Gly) motif. This vector allows the molecule to exploit the hydrophobic pocket adjacent to the ATP site or form salt bridges with conserved lysine residues (e.g., K104 in CASK), stabilizing specific kinase conformations such as the inactive "DFG-out" state [2].

The 3-Aminopyrrolidin-1-yl Moiety: Solvent-Exposed Interactions

The addition of the 3-aminopyrrolidin-1-yl group at the 2-position of the pyrimidine ring serves multiple biophysical purposes:

-

Conformational Restriction: Compared to linear alkyl amines, the pyrrolidine ring restricts the conformational flexibility of the basic primary amine. This reduces the entropic penalty upon binding, leading to higher affinity.

-

Charge-Assisted Hydrogen Bonding: The primary amine has a pKa of ~9.5, ensuring it remains protonated at physiological pH. This protonated amine projects into the solvent-exposed region or the ribose-binding pocket, where it forms strong, charge-assisted hydrogen bonds with acidic residues (Asp/Glu) or structural water molecules.

-

Stereochemical Selectivity: The chirality at the 3-position (typically the (S)-enantiomer) is critical. The spatial orientation of the amine dictates whether it favorably interacts with the pocket or clashes sterically with the kinase surface [2].

Fig 1. Pharmacophore mapping of the derivative within the kinase ATP-binding pocket.

Modulated Signaling Pathways

Because this scaffold is ATP-competitive, its primary downstream effect is the abrogation of kinase-mediated phosphorylation cascades. A classic application of this scaffold is the inhibition of the PI3K/AKT/mTOR pathway, a critical driver of cellular proliferation and survival in oncology [1].

By binding to the catalytic subunit of PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3. The absence of PIP3 prevents the recruitment and subsequent activation of AKT, thereby halting the downstream mTOR signaling cascade and inducing apoptosis in hyper-proliferative cells.

Fig 2. Disruption of the PI3K/AKT/mTOR signaling pathway by the pyrimidine derivative.

Quantitative Data: Target Selectivity Profile

The modularity of the scaffold allows for high selectivity depending on the exact R-group substitutions. Below is a representative summary of how variations of this core scaffold perform across different kinase targets.

| Target Kinase | Scaffold Variant | Binding Mode | Representative IC50 (nM) | Key Interacting Residues |

| PI3K α | 2,3-dihydroimidazo-quinazoline fused | Type I (DFG-in) | 12 - 45 | Val851 (Hinge), Lys802 |

| Aurora A | 5-methyl-1H-pyrazol-3-yl substituted | Type II (DFG-out) | < 200 | Ala273, DFG motif |

| CASK | Cyclopentylamino substituted | Type I (DFG-in) | 15 - 30 | Glu92, Met94 (Hinge), Lys104 |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these derivatives requires orthogonal, self-validating assay systems. We employ a biochemical TR-FRET assay to establish intrinsic affinity, followed by a cellular NanoBRET assay to confirm target engagement in a physiological environment.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate auto-fluorescence interference commonly caused by heterocyclic pyrimidine compounds.

-

Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the pyrimidine derivatives in a 10-point dose-response curve into a 384-well plate.

-

Kinase Incubation: Add the recombinant kinase (e.g., PI3K or Aurora A) and incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

-

Reaction Initiation: Add ATP at its apparent Km concentration (ensuring sensitivity to competitive inhibitors) alongside the specific biotinylated peptide substrate. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

-

Readout: Measure the TR-FRET signal using a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the IC50 using a four-parameter logistic regression.

Fig 3. Step-by-step workflow for the TR-FRET biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays lack cellular context (e.g., ATP concentration differences, membrane permeability). NanoBRET confirms that the 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid derivative physically penetrates the cell and binds the target kinase [3].

-

Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in 96-well format.

-

Tracer Addition: Add a cell-permeable fluorescent kinase tracer that binds the ATP pocket, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Inhibitor Treatment: Treat cells with varying concentrations of the pyrimidine derivative. If the compound is cell-permeable and binds the target, it will competitively displace the fluorescent tracer.

-

Measurement: Add NanoLuc substrate (furimazine) and measure the BRET ratio (tracer emission / NanoLuc emission). A decrease in the BRET ratio indicates successful intracellular target engagement.

Conclusion

The 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid scaffold represents a masterclass in rational drug design. By combining the robust hinge-binding capabilities of the pyrimidine core with the stereospecific, solvent-exposed interactions of the aminopyrrolidine ring, researchers can generate highly potent, ATP-competitive kinase inhibitors. Through rigorous orthogonal testing utilizing TR-FRET and NanoBRET methodologies, the precise mechanism of action and cellular efficacy of these derivatives can be confidently validated, paving the way for next-generation targeted therapies.

References

- Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis.Google Patents (USRE46856E1).

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.Journal of Medicinal Chemistry (ACS Publications).

- Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase.Journal of Medicinal Chemistry (ACS Publications).

The Convergence of Privileged Scaffolds: A Technical Guide to 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic Acid in Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores represents a powerful approach to generating novel drug candidates with enhanced potency and optimized physicochemical properties. This guide delves into the untapped potential of a novel chemical entity, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid. While direct literature on this specific molecule is nascent, its design is rooted in the well-established and biologically significant pyrimidine and pyrrolidine scaffolds. This document serves as a comprehensive technical guide for researchers, outlining the rationale for its design, a proposed synthetic pathway, and a detailed roadmap for its biological evaluation. By leveraging the known attributes of its constituent moieties, we present a compelling case for the exploration of this compound and its derivatives as a fertile ground for new therapeutic discoveries.

Introduction: The Rationale for a Novel Scaffold

The pursuit of innovative therapeutics is an ongoing endeavor, driven by the need for more effective and safer medicines. A key strategy in this pursuit is the concept of "privileged structures," molecular frameworks that are capable of binding to multiple biological targets. Both the pyrimidine and pyrrolidine rings are archetypal examples of such scaffolds, each with a rich history in the development of clinically successful drugs.

The pyrimidine ring, a fundamental component of nucleic acids, is a cornerstone of medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The pyrimidine-5-carboxylic acid moiety, in particular, serves as a versatile intermediate in the synthesis of a multitude of biologically active compounds.

On the other hand, the pyrrolidine ring, a five-membered saturated heterocycle, is another prevalent scaffold in numerous natural products and synthetic drugs. Its conformational flexibility and the basicity of the nitrogen atom allow for diverse interactions with biological targets. The 3-aminopyrrolidine substituent, specifically, introduces a key basic center that can engage in crucial hydrogen bonding and ionic interactions within a receptor's binding pocket, a feature exploited in the design of various enzyme inhibitors and receptor modulators.

The novel compound, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, represents a deliberate and logical convergence of these two privileged scaffolds. The design hypothesis is that the pyrimidine core will serve as the primary anchoring element, while the 3-aminopyrrolidine substituent will provide a vector for specific interactions, potentially leading to high-affinity binding and a desirable pharmacological profile. The carboxylic acid group at the 5-position of the pyrimidine ring not only offers a potential point for bioisosteric replacement to fine-tune pharmacokinetic properties but also provides a handle for further chemical modification.

Proposed Synthetic Strategy

A plausible and efficient synthetic route to the target molecule can be envisioned based on established methodologies for the synthesis of substituted pyrimidines. The following multi-step synthesis is proposed, leveraging commercially available starting materials.

Experimental Protocol: Synthesis of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This initial step involves the formation of the core pyrimidine ring. A well-established method for this transformation is the reaction of a suitable three-carbon precursor with a chlorinating agent.

-

Materials: Diethyl ethoxymethylenemalonate, urea, sodium ethoxide, phosphorus oxychloride.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add urea and diethyl ethoxymethylenemalonate.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the pyrimidine intermediate.

-

Filter, wash with water, and dry the solid.

-

Treat the intermediate with phosphorus oxychloride at reflux for 2-3 hours.

-

Carefully quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify by column chromatography to yield ethyl 2-chloropyrimidine-5-carboxylate.

-

Step 2: Nucleophilic Aromatic Substitution with (R)-tert-butyl (pyrrolidin-3-yl)carbamate

The second step involves the displacement of the chlorine atom on the pyrimidine ring with the aminopyrrolidine moiety. The use of a Boc-protected aminopyrrolidine is crucial to prevent side reactions.

-

Materials: Ethyl 2-chloropyrimidine-5-carboxylate, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

Dissolve ethyl 2-chloropyrimidine-5-carboxylate and (R)-tert-butyl (pyrrolidin-3-yl)carbamate in DMF.

-

Add DIPEA to the mixture and stir at 80-100 °C for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)pyrimidine-5-carboxylate.

-

Step 3: Saponification of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.

-

Materials: Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)pyrimidine-5-carboxylate, lithium hydroxide (or sodium hydroxide), a mixture of tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve the ester in a 1:1 mixture of THF and water.

-

Add an excess of lithium hydroxide and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of 3-4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

-

Step 4: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the primary amine.

-

Materials: 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the final product.

-

The salt can be further purified by recrystallization or preparative HPLC.

-

Proposed Biological Evaluation Strategy

Given the diverse biological activities of pyrimidine and pyrrolidine derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid and its analogs.

Initial Broad-Spectrum Screening

A primary screen against a panel of targets representing different disease areas would be a cost-effective initial step. This could include:

-

Kinase Panel: A broad kinase panel (e.g., a panel of cancer-related kinases) to assess potential as an anticancer agent.

-

GPCR Panel: A panel of G-protein coupled receptors to explore its potential in metabolic or neurological disorders.

-

Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi.

Focused Assays Based on Structural Homology

Based on the known activities of similar compounds, more focused assays can be prioritized:

-

Anti-inflammatory Assays: Evaluation of its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokine production in cell-based assays.

-

Anticancer Proliferation Assays: Testing against a panel of cancer cell lines to determine its antiproliferative activity.

In-depth Mechanistic Studies

Once a primary biological activity is identified, further studies will be necessary to elucidate the mechanism of action. This would involve:

-

Target Identification and Validation: Utilizing techniques such as thermal shift assays, affinity chromatography, or genetic approaches to identify the direct molecular target.

-

Enzyme Kinetics and Binding Assays: For enzyme inhibitors, determining the mode of inhibition and binding affinity (e.g., IC50, Ki).

-

Cellular Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to understand how the compound modulates cellular signaling pathways.

Data Presentation and Interpretation

All quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

| Assay Type | Target/Cell Line | Metric | Result | Positive Control |

| Kinase Inhibition | Kinase X | IC50 (µM) | Staurosporine | |

| Cell Proliferation | Cancer Cell Line Y | GI50 (µM) | Doxorubicin | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition (%) | Dexamethasone | |

| Antimicrobial | E. coli | MIC (µg/mL) | Ciprofloxacin |

Future Directions and Conclusion

The exploration of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic route outlined in this guide is robust and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. Key modifications could include:

-

Variation of the Pyrrolidine Stereochemistry: Investigating the (S)-enantiomer and the racemic mixture to understand stereochemical preferences for biological activity.

-

Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring to probe for additional binding interactions.

-

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) to modulate physicochemical properties and potentially improve oral bioavailability.

-

Substitution at the 4- and 6-positions of the Pyrimidine Ring: Introducing small alkyl or aryl groups to explore additional SAR.

References

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024-09-24).

- Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024-09-24).

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. (2025-06-18).

- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. (2012-05-08).

- *Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual-acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-

In vitro biological activity of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the pyrimidine and pyrrolidine scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutic agents. Pyrimidine derivatives are fundamental to a multitude of biological processes and are the cornerstone of numerous approved drugs, while the pyrrolidine ring is a prevalent feature in many natural products and synthetic compounds with significant bioactivity. This technical guide outlines a comprehensive research framework for the in vitro characterization of a novel compound, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, this document leverages structure-activity relationships gleaned from analogous compounds to postulate potential biological activities and to provide a robust set of protocols for its investigation as a potential anticancer and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical entities for therapeutic applications.

Introduction: A Compound of Convergent Pharmacophores

The chemical architecture of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid integrates two privileged pharmacophores: the pyrimidine ring and a substituted pyrrolidine moiety. The pyrimidine nucleus is a fundamental building block of nucleic acids and is found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3]. The substitution pattern on the pyrimidine ring is a critical determinant of its biological effects[2]. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a common motif in biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles[4][5][6].

The specific compound, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, features an aminopyrrolidine group at the 2-position and a carboxylic acid at the 5-position of the pyrimidine ring. The aminopyrrolidine substituent introduces a basic center and potential hydrogen bonding interactions, while the carboxylic acid group provides a site for ionic interactions and can influence solubility and target binding. This unique combination of functional groups suggests the potential for novel biological activities. Based on the well-documented anticancer and antimicrobial properties of structurally related pyrimidine and pyrrolidine derivatives[1][4][5][6], this guide will focus on the in vitro evaluation of this compound in these two therapeutic areas.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct experimental data for 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, we can formulate hypotheses regarding its potential mechanisms of action by examining the activities of similar compounds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Many pyrimidine derivatives exert their anticancer effects by interfering with critical cellular processes such as DNA synthesis, cell cycle progression, and signal transduction pathways. For instance, some pyrimidine-based compounds are known to inhibit kinases involved in cancer cell proliferation and survival[7][8]. The pyrrolidine moiety can also contribute to anticancer activity, with some derivatives demonstrating potent cytotoxic effects against various cancer cell lines[4][6].

A plausible hypothesis is that 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid could function as a kinase inhibitor. The pyrimidine scaffold can mimic the adenine ring of ATP, competing for the ATP-binding site of kinases. The aminopyrrolidine and carboxylic acid groups could form key interactions within the kinase active site, leading to inhibition of downstream signaling pathways that control cell growth and survival.

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

Pyrimidine and pyrrolidine derivatives have also demonstrated significant potential as antimicrobial agents[3][4][5][9]. Their mechanisms of action can vary, from inhibiting essential enzymes involved in bacterial cell wall synthesis to disrupting DNA replication or protein synthesis. The structural features of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, including its hydrogen bonding capabilities and potential to chelate metal ions, could enable it to interfere with key bacterial enzymes.

In Vitro Biological Activity Assessment: Protocols and Scientific Rationale

To investigate the hypothesized biological activities, a tiered screening approach is recommended. This section provides detailed protocols for primary assays to determine the cytotoxic and antimicrobial potential of the compound.

Anticancer Activity Screening

A primary screen to assess the anticancer potential of the compound will involve evaluating its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the concentration-dependent cytotoxic effect of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of MTT to formazan is directly proportional to the number of living cells. This assay provides a quantitative measure of the compound's cytotoxic effect.

Antimicrobial Activity Screening

A primary screen for antimicrobial activity will involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial strains.

Caption: General workflow for antimicrobial screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid that visibly inhibits the growth of a particular bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid (dissolved in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Positive control antibiotic (e.g., ampicillin or ciprofloxacin)

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Grow the bacterial strains in CAMHB overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume to 100 µL.

-

Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Scientific Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the compound's potency against different bacterial species.

Data Interpretation and Reporting

The data generated from these assays should be carefully analyzed and presented in a clear and concise manner.

Anticancer Data

The absorbance values from the MTT assay should be converted to percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| A549 | [Insert hypothetical value] | [Insert known value] |

| MCF-7 | [Insert hypothetical value] | [Insert known value] |

| HCT116 | [Insert hypothetical value] | [Insert known value] |

Antimicrobial Data

The MIC values from the broth microdilution assay should be reported for each bacterial strain tested.

Table 2: Hypothetical Antimicrobial Activity of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

| Bacterial Strain | Compound MIC (µg/mL) | Positive Control (Ampicillin) MIC (µg/mL) |

| Staphylococcus aureus | [Insert hypothetical value] | [Insert known value] |

| Escherichia coli | [Insert hypothetical value] | [Insert known value] |

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro biological characterization of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid. The proposed assays for anticancer and antimicrobial activity are based on established methodologies and are designed to provide a solid foundation for further investigation. The results from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future research efforts, including more detailed mechanistic studies and in vivo efficacy testing. The unique structural features of this molecule, combining the pyrimidine and pyrrolidine pharmacophores, hold significant promise for the discovery of new and effective therapeutic agents.

References

-

Dravin, P., & Kantevari, S. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]

-

Gudipati, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 981. [Link]

- Ishida, K., et al. (2000). Novel pyrimidine-5-carboxamide derivatives.

-

Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

-

Kranjc, K., & Stanovnik, B. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5378. [Link]

-

Larsen, S. D., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 61(15), 6586–6604. [Link]

-

Li, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

-

Navickas, A., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3894. [Link]

-

RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]

-

Sahu, J. K., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

Kranjc, K., & Stanovnik, B. (2012). Parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. PubMed. [Link]

-

Kumar, A., et al. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

-

Kranjc, K., & Stanovnik, B. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Mironov, V. F., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]

-

Nune, M. J., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]

-

Kumar, V. K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Szafraniec, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

-

El-Hady, H. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wjarr.com [wjarr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and exact mass of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Introduction

In the landscape of modern drug discovery and chemical research, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's fundamental properties is paramount. Among these, molecular weight and exact mass are critical identifiers that influence everything from reaction stoichiometry to pharmacokinetic profiling. This guide provides a comprehensive technical overview of the molecular weight and exact mass of the novel compound 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry due to its unique structural motifs.

This document will delve into the theoretical calculation of these values, the clear distinction between them, and the gold-standard experimental methodology for their empirical determination: High-Resolution Mass Spectrometry (HRMS). The causality behind experimental choices will be explained, ensuring a deep understanding of the self-validating nature of the described protocols.

Theoretical Determination of Molecular Properties

The first step in characterizing a new molecule is to determine its chemical formula. Based on the nomenclature of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid, the molecular formula is established as C₉H₁₂N₄O₂ . This formula is the basis for calculating the theoretical molecular weight and exact mass.

Molecular Weight vs. Exact Mass: A Critical Distinction

While often used interchangeably in general conversation, molecular weight and exact mass are distinct concepts in chemistry and mass spectrometry.[1]

-

Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights found on the periodic table are used for this calculation. This value is a statistical average and is useful for bulk quantities of a substance.

-

Exact Mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is crucial in mass spectrometry, where individual ions are measured. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition.[2]

Calculation of Molecular Properties for C₉H₁₂N₄O₂

The calculated molecular properties for 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂N₄O₂ |

| Molecular Weight | 208.22 g/mol |

| Exact Mass | 208.09603 Da |

Note: These values have been confirmed through publicly available chemical databases for the formula C₉H₁₂N₄O₂.[3][4][5]

Experimental Determination by High-Resolution Mass Spectrometry

The empirical determination of the exact mass of a compound provides definitive evidence of its elemental composition and is a critical step in its structural elucidation.[6] High-Resolution Mass Spectrometry (HRMS) is the premier analytical technique for this purpose, offering unparalleled accuracy and sensitivity.[7] The following section details a standard protocol for the analysis of a small molecule like 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid using an HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[8]

Principles of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for the analysis of polar molecules, including those relevant to the pharmaceutical industry.[9] It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass measurement.[10] The process involves applying a high voltage to a liquid sample, which creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions that can be directed into the mass analyzer.[11]

Experimental Protocol

This protocol outlines the necessary steps for the accurate mass determination of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

1. Sample Preparation:

-

Objective: To prepare a solution of the analyte at an appropriate concentration for ESI-MS analysis, free from non-volatile salts and other interfering substances.

-

Procedure:

-

Accurately weigh approximately 1 mg of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

-

Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

From the stock solution, prepare a working solution with a final concentration of approximately 10 µg/mL by diluting with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation and enhances ionization efficiency in positive ion mode.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.[12]

-

2. Instrument Setup and Calibration:

-

Objective: To ensure the mass spectrometer is operating within specified mass accuracy and resolution parameters.

-

Procedure:

-

Set up the High-Resolution Mass Spectrometer (e.g., an Orbitrap or Q-TOF instrument) according to the manufacturer's guidelines.

-

Calibrate the instrument using a standard calibration solution appropriate for the desired mass range and polarity. This is a critical step to ensure high mass accuracy.[13]

-

The instrument should be tuned to achieve a resolution of at least 10,000 (Full Width at Half Maximum) to confidently determine the elemental composition.

-

3. Data Acquisition:

-

Objective: To acquire high-quality mass spectra of the analyte.

-

Procedure:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any impurities.

-

Acquire data in positive ion mode, as the amino groups in the molecule are readily protonated.

-

Set the mass analyzer to scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 209.1033).

-

Optimize ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

4. Data Analysis:

-

Objective: To process the acquired data to determine the exact mass of the analyte and confirm its elemental composition.

-

Procedure:

-

Process the raw data using the instrument's software.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Determine the experimental exact mass of this ion.

-

Compare the experimental exact mass to the theoretical exact mass for C₉H₁₂N₄O₂ + H⁺ (209.10331 Da). The mass error should be within 5 ppm to confidently confirm the elemental composition.

-

Analyze the isotopic pattern of the molecular ion peak. The relative abundance of the A+1 and A+2 isotopes should match the theoretical pattern for the proposed elemental formula.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HRMS experiment for the determination of the exact mass of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid.

The Significance in Drug Development

The precise determination of molecular weight and, more importantly, exact mass is not merely an academic exercise. In the context of drug discovery and development, these values are of paramount importance for several reasons:

-

Compound Identity and Purity: Accurate mass measurement provides an unequivocal confirmation of the identity of a synthesized compound, distinguishing it from isomers or byproducts with the same nominal mass.[14]

-

Metabolite Identification: In pharmacokinetic studies, HRMS is essential for identifying and characterizing drug metabolites, which is a regulatory requirement and crucial for understanding a drug's safety profile.[14]

-

Regulatory Submissions: Regulatory agencies such as the FDA require detailed characterization of new chemical entities, with accurate mass data being a key component of these submissions.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and exact mass of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid. By detailing the theoretical calculations and providing a robust, field-proven protocol for experimental determination via High-Resolution Mass Spectrometry, this document serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The meticulous characterization of novel compounds is the bedrock of scientific integrity and a critical enabler of the drug development pipeline.

References

-

PubChemLite. Xanthine, 1,3,8,8-tetramethyl- (C9H12N4O2). Available from: [Link]

-

Little, D. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. Spectroscopy Online. Published March 13, 2026. Available from: [Link]

-

PubChem. 1-Ethyltheobromine | C9H12N4O2 | CID 93219. Available from: [Link]

-

Laganowsky, A., Reading, E., & Robinson, C. V. High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 9(9), 929–930. Published 2012. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

Coriolis Pharma. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Published November 21, 2025. Available from: [Link]

-

Karas, M., & Krüger, R. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. Available from: [Link]

-

PubChem. 3-Methyl-7-propylpurine-2,6-dione | C9H12N4O2 | CID 3314397. Available from: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available from: [Link]

-

NextSDS. 2-pyridin-3-ylpyrimidine-5-carboxylic acid — Chemical Substance Information. Available from: [Link]

-

Bradley, C. Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Lab Manager. Published February 11, 2026. Available from: [Link]

-

PubChem. 7-Ethyltheophylline | C9H12N4O2 | CID 89976. Available from: [Link]

-

Korfmacher, W. A. (2005). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America, 23(4), 366-376. Available from: [Link]

-

ChemBK. Methylcaffeine. Available from: [Link]

-

MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Last updated November 8, 2022. Available from: [Link]

-

Drug Development & Delivery. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. Published August 29, 2018. Available from: [Link]

-

IntechOpen. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. Published July 31, 2019. Available from: [Link]

-

NIST. 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

-

Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | C5H4N2O4 | CID 90301. Available from: [Link]

-

Hughes, N. High Resolution Mass Spectrometry for Drug Discovery and Developm. Journal of Drug Discovery and Development. Available from: [Link]

-

BMRB. Molecular Mass Calculator. Available from: [Link]

-

Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(9), 566. Published September 25, 2023. Available from: [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

NIST. Xanthine. In NIST Chemistry WebBook. Available from: [Link]

-

ChemRxiv. Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source: part Ⅱ. Preprint. Published 2020. Available from: [Link]

-

The University of New Mexico. Tutorial :: Mass Spectrometry. Available from: [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics | Lab Manager [labmanager.com]

- 3. 1-Ethyltheobromine | C9H12N4O2 | CID 93219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-7-propylpurine-2,6-dione | C9H12N4O2 | CID 3314397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen [intechopen.com]

- 7. longdom.org [longdom.org]

- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. longdom.org [longdom.org]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic Acid Analogs

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical series is a critical step in translating a promising compound into a viable therapeutic. This guide provides a comprehensive, in-depth exploration of the essential pharmacokinetic profiling for 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid analogs, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, empowering research teams to make informed decisions in their drug development programs.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1][2] Its versatility and synthetic tractability make it a frequent choice for the development of novel therapeutics, including kinase inhibitors.[3][4][5] However, the ultimate success of any compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and thorough ADME testing is crucial for guiding chemical optimization, selecting viable candidates, and mitigating the risk of late-stage failures.[6][7]

This guide will navigate the logical progression of a comprehensive PK profiling campaign, from initial in vitro assessments to in vivo studies in rodent models.

Part 1: Foundational In Vitro ADME Profiling: Building the Picture

The initial phase of pharmacokinetic characterization relies on a suite of in vitro assays designed to predict a compound's behavior in a living system.[8][9][10] These assays are cost-effective, have high throughput, and reduce the reliance on animal testing in the early stages of drug discovery.[6][9]

Metabolic Stability: The First Hurdle

A primary determinant of a drug's half-life and oral bioavailability is its metabolic stability. The liver is the primary site of drug metabolism, and in vitro assays using liver-derived subcellular fractions or cells are invaluable for predicting in vivo clearance.

Experimental Choices & Rationale:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of cytochrome P450 (CYP) enzymes, the major players in phase I metabolism. Microsomal stability assays are a rapid and cost-effective first screen for metabolic lability.

-

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, as well as transporters. While more complex and expensive to work with, they provide a more complete picture of hepatic metabolism. For the 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid scaffold, which contains potential sites for both oxidation (CYP-mediated) and conjugation (phase II), assessment in hepatocytes is highly recommended.

Step-by-Step Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to the final working concentration (typically 1 µM) in an incubation buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Incubation: The reaction is initiated by adding the test compound to a pre-warmed mixture of human liver microsomes (e.g., 0.5 mg/mL) and the NADPH-regenerating system (to support CYP activity).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Permeability and Efflux: Crossing the Barriers

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption. The Caco-2 cell permeability assay is the industry standard for predicting intestinal permeability.

Causality in Assay Selection:

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[9]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Protocol: Oral Dosing in Rats

-

Acclimation and Fasting: Animals are acclimated to the facility and fasted overnight prior to dosing to reduce variability in gastric emptying.

-

Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension) for oral gavage.

-

Dosing: A precise dose is administered to each animal via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant. [11][12]5. Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method. [13]7. Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using software like Phoenix WinNonlin to calculate key PK parameters. [12] Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |

| t½ | Half-life | Determines dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Part 3: Data Integration and Forward Planning

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition to guide further development. By integrating in vitro and in vivo data, researchers can build predictive models, such as in vitro-in vivo extrapolation (IVIVE), to anticipate human pharmacokinetics. [8][9] For the 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid analogs, a successful PK profile would ideally demonstrate:

-

Moderate to low clearance: Suggesting a reasonable half-life.

-

Good oral bioavailability: Ensuring sufficient exposure after oral administration.

-